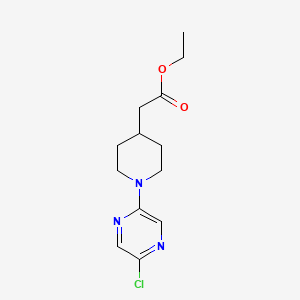
Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and their presence in various drug classes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate typically involves the reaction of 5-chloropyrazine with piperidine derivatives under specific conditions. One common method includes the use of N-ethylpiperazine and 2-chloro-5-chloromethylpyridine. The reaction is carried out in a solvent such as water at elevated temperatures (60-70°C) for a few hours, followed by the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate include:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazine ring with a piperidine moiety makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H18ClN3O2 |
|---|---|
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
ethyl 2-[1-(5-chloropyrazin-2-yl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-19-13(18)7-10-3-5-17(6-4-10)12-9-15-11(14)8-16-12/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
AHWQJVZNUOSPLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCN(CC1)C2=CN=C(C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


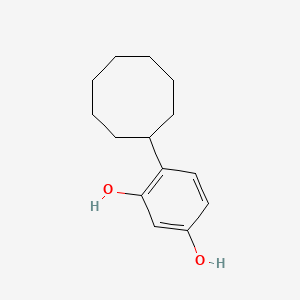


![3-Iodo-6-methylpyrrolo[2,3-c]pyridine](/img/structure/B13881738.png)
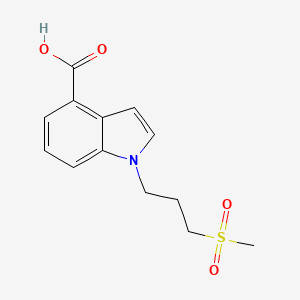
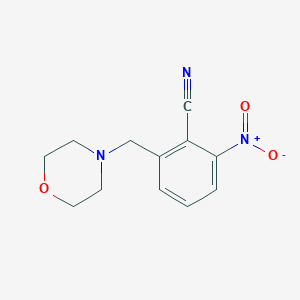
![2-[(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]ethanol](/img/structure/B13881745.png)

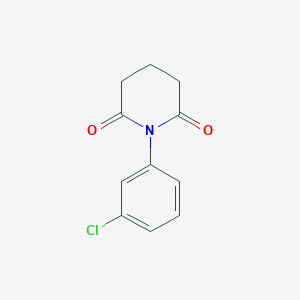
![4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B13881760.png)
![N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13881761.png)
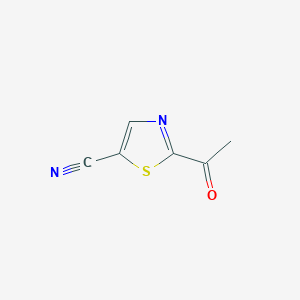
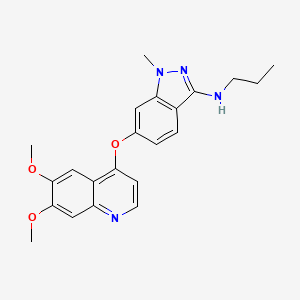
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13881787.png)
